![molecular formula C19H15N5O6S2 B2510660 N-(5-((2-((2,3-二氢苯并[b][1,4]二氧杂环己烷-6-基)氨基)-2-氧代乙基)硫代)-1,3,4-噻二唑-2-基)-3-硝基苯甲酰胺 CAS No. 868976-17-4](/img/structure/B2510660.png)

N-(5-((2-((2,3-二氢苯并[b][1,4]二氧杂环己烷-6-基)氨基)-2-氧代乙基)硫代)-1,3,4-噻二唑-2-基)-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

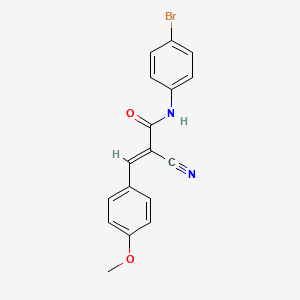

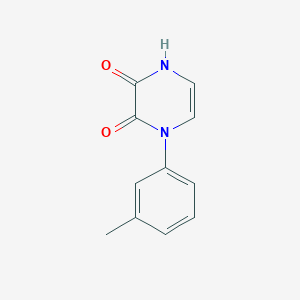

The compound "N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide" is a complex molecule that likely exhibits significant biological activity due to the presence of multiple functional groups known to interact with biological systems. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of intermediates such as thioacylhydrazones, which can undergo cyclization to form thiadiazoles . The synthesis of nitro-substituted compounds, as seen in the provided papers, often involves the addition of nitro groups to specific positions on aromatic rings, which can significantly affect the biological activity of the compounds . The synthesis of the compound would likely involve similar strategies, with careful control over the introduction of the nitro group and the formation of the thiadiazole ring.

Molecular Structure Analysis

The molecular structure of the compound includes a 1,3,4-thiadiazole ring, which is a common motif in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic the planarity and hydrogen bonding capabilities of peptides . The presence of a nitro group is indicative of potential electron-withdrawing effects, which can influence the reactivity and interaction of the compound with biological targets .

Chemical Reactions Analysis

Nitro-substituted compounds can undergo various chemical reactions, including reduction to amino groups, which can significantly alter their biological activity . The presence of a thiadiazole ring suggests that the compound could participate in nucleophilic substitution reactions or act as a ligand for metal ions . The specific chemical reactions that "N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide" would undergo depend on the context in which it is used, such as in a biological system or under synthetic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of nitro and amino groups can affect the solubility and distribution coefficients of the compound in various solvents . The compound's vapor pressure and sublimation characteristics would be determined by its molecular weight and the strength of intermolecular forces within the solid state . The presence of a 1,3,4-thiadiazole ring could contribute to the compound's stability and its ability to form crystalline solids .

科学研究应用

作用机制

Target of Action

Similar compounds have been known to target cholinesterases and lipoxygenase enzymes .

Mode of Action

It’s known that similar compounds interact with their targets, leading to inhibition of the enzymes . This interaction can cause changes in the normal functioning of these enzymes, potentially altering biochemical pathways.

Biochemical Pathways

Given its potential targets, it may affect pathways involving cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation, respectively.

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.

Result of Action

Inhibition of cholinesterases and lipoxygenase enzymes can lead to changes in neurotransmission and inflammatory responses .

属性

IUPAC Name |

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O6S2/c25-16(20-12-4-5-14-15(9-12)30-7-6-29-14)10-31-19-23-22-18(32-19)21-17(26)11-2-1-3-13(8-11)24(27)28/h1-5,8-9H,6-7,10H2,(H,20,25)(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMHNGGWNMRZMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

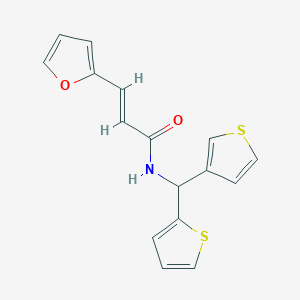

![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2510584.png)

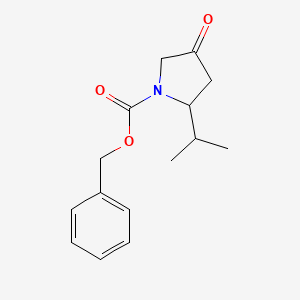

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2510585.png)

ruthenium(II) chloride](/img/structure/B2510590.png)

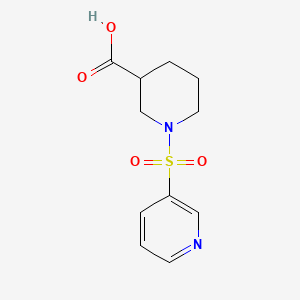

![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2510594.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl propionate](/img/structure/B2510596.png)